2/'-Deoxy-5-iodo-5/'-O-(triphenylmethyl)uridine
Beschreibung
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of an iodine atom and a triphenylmethyl group. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Eigenschaften
CAS-Nummer |
15414-61-6 |
|---|---|
Molekularformel |
C28H25IN2O5 |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25IN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
GPWRPEGFRAOCKW-ISJGIBHGSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Synonyme |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5-position. The triphenylmethyl group is then introduced to protect the 5’-hydroxyl group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Deprotection Reactions: The triphenylmethyl group can be removed under acidic conditions to yield the free hydroxyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reaction conditions often involve polar aprotic solvents and mild heating.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the triphenylmethyl group.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted uridine derivatives.
Deprotection Reactions: The major product is the deprotected uridine analog.
Oxidation and Reduction: Products vary based on the specific reaction and conditions.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom and triphenylmethyl group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes involved in DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
2’-Deoxy-5-methyluridine: A methylated analog with different biological activities.
2’-Deoxyuridine: The unmodified parent compound used in various biochemical studies.
Uniqueness
2’-Deoxy-5-iodo-5’-O-(triphenylmethyl)uridine is unique due to the combination of the iodine atom and the triphenylmethyl group. These modifications enhance its stability and specificity, making it a valuable tool in research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
